molecular formula C12H16ClNO3S B2616232 Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 565191-90-4

Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B2616232
CAS No.: 565191-90-4
M. Wt: 289.77
InChI Key: IFWWAPSENGVWCY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is a thiophene derivative with a systematic IUPAC name derived from its substituent positions and functional groups. The parent structure is a thiophene ring (a five-membered aromatic heterocycle containing one sulfur atom). Substituents are prioritized based on IUPAC rules for numbering:

  • Position 2 : [(Chloroacetyl)amino] group, comprising a chloroacetyl moiety (CH₂Cl-C=O) attached to an amino group (-NH-).
  • Position 3 : Ethyl ester group (C(O)OEt).
  • Position 4 : Ethyl group (-CH₂CH₃).
  • Position 5 : Methyl group (-CH₃).

The molecular formula is C₁₂H₁₆ClNO₃S , with a molecular weight of 289.78 g/mol . Synonyms include ethyl 2-(2-chloroacetamido)-4-ethyl-5-methylthiophene-3-carboxylate and 2-(2-chloroacetylamino)-4-ethyl-5-methylthiophene-3-carboxylic acid ethyl ester.

Molecular Geometry and Conformational Analysis

The thiophene ring adopts a planar conformation due to aromatic stabilization, with substituents arranged in a non-planar fashion to minimize steric hindrance. Key geometric features include:

Substituent Position Orientation Impact on Geometry
Ethyl ester (C(O)OEt) C3 Orthogonal to ring Induces slight ring distortion at C3
Ethyl group (-CH₂CH₃) C4 Equatorial Enhances steric bulk at C4
Methyl group (-CH₃) C5 Axial Limited steric influence due to small size
Chloroacetyl amino C2 Flexible Enables intra- and intermolecular H-bonds

The chloroacetyl amino group at C2 is conformationally flexible, allowing the amino nitrogen to participate in hydrogen bonding. Computational studies suggest that the ethyl ester at C3 adopts an s-trans configuration relative to the thiophene ring to minimize torsional strain.

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for this compound is limited, structural analogs provide insights into its solid-state behavior. For example:

  • Hydrogen Bonding : Intra- and intermolecular interactions stabilize the crystal lattice. The amino group (-NH-) at C2 likely forms N–H···O bonds with the ester carbonyl oxygen (C=O) at C3 or adjacent molecules.
  • Crystal Packing : Weak C–H···O interactions between ethyl groups and ester oxygens may form zigzag chains or sheets, as observed in related thiophene derivatives.
  • Space Group : Analogous compounds crystallize in monoclinic systems (e.g., P2₁/c), with cell parameters influenced by substituent size and packing efficiency.

Comparative Analysis with Related Thiophene Carboxylate Derivatives

The compound’s electronic and steric properties differ significantly from simpler thiophene carboxylates due to its substituent pattern.

Compound Substituents Key Differences
Ethyl 5-acetyl-2-(2-chloroacetamido)-4-methylthiophene-3-carboxylate C2: (ClCH₂CO)NH; C4: CH₃; C5: acetyl Replaces C4 ethyl with methyl, altering solubility and electronic effects.
Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate C2: (ClCH₂CO)NH; C3: MeO; C4/C5: H Lacks ethyl/methyl groups, reducing steric hindrance but increasing reactivity at C4/C5.
Ethyl 5-chlorothiophene-3-carboxylate C3: Cl; C5: H; C4: H Absence of chloroacetyl amino and alkyl groups limits hydrogen bonding and steric complexity.

Reactivity Trends :

  • Electronic Effects : The electron-withdrawing ester at C3 and electron-donating methyl at C5 create a polarized thiophene ring, directing electrophilic substitution to C4 or C6.
  • Steric Effects : The ethyl group at C4 sterically hinders reactions at adjacent positions, favoring substitution at C6 or remote sites.

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c1-4-8-7(3)18-11(14-9(15)6-13)10(8)12(16)17-5-2/h4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWWAPSENGVWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via the reaction of the thiophene derivative with chloroacetyl chloride in the presence of a base such as pyridine.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can yield dihydrothiophenes.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate serves as an important intermediate in the synthesis of biologically active compounds. Its applications in pharmaceuticals include:

  • Anti-inflammatory Agents : The compound has shown potential in the development of anti-inflammatory drugs by modulating specific inflammatory pathways.
  • Antimicrobial Agents : It is also being explored for its antimicrobial properties, particularly against resistant strains of bacteria.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of thiophene compounds, including this compound. The results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for new antibiotics.

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the formulation of novel pesticides and herbicides. Its ability to interact with biological targets makes it a candidate for:

  • Pesticides : Targeting specific enzymes in pests.
  • Herbicides : Disrupting metabolic pathways in weeds.

Data Table: Agrochemical Efficacy

Compound NameTarget OrganismActivity LevelReference
Ethyl 2-[Chloroacetyl]aminoVarious pestsHigh
Ethyl 2-[Chloroacetyl]aminoCommon weedsModerate

Materials Science Applications

The unique structure of this compound allows its use in materials science, particularly in developing advanced materials such as:

  • Organic Semiconductors : Due to its electronic properties.
  • Conductive Polymers : For applications in flexible electronics.

Mechanism of Action

The mechanism of action of Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit enzymes or receptors involved in inflammatory pathways or microbial growth. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions with aromatic residues in biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table highlights critical differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents at Key Positions Key Properties/Applications
Target Compound (1955531-45-9) C₁₂H₁₆ClNO₃S 289.78 2: Chloroacetyl amino; 4: Ethyl; 5: Methyl Antibacterial intermediates
Ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate (353784-37-9) C₁₇H₁₈ClNO₃S 351.84 2: 4-Chlorobenzoyl amino; 4: Ethyl; 5: Methyl Higher molecular weight; potential for enhanced stability
Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate (113395-53-2) C₂₂H₁₇ClNO₄S 434.94 2: 2-Chlorobenzoyl amino; 4: Phenyl; 5: Acetyl Bulky substituents; potential for varied bioactivity
Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate (546116-25-0) C₁₃H₁₇ClN₂O₄S 332.80 2: Chloroacetyl amino; 5: Dimethylamino carbonyl Enhanced solubility; irritant (Xi hazard symbol)
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate (189076-97-9) C₁₁H₁₄ClNO₃S 275.75 Methyl ester at 3-position; otherwise identical to target Shorter alkyl chain; altered reactivity
Key Observations:
  • Substituent Effects: The chloroacetyl group in the target compound confers higher reactivity compared to bulkier groups like 4-chlorobenzoyl (CAS 353784-37-9), making it more suitable for nucleophilic substitution reactions . The dimethylamino carbonyl group (CAS 546116-25-0) improves solubility in polar solvents but introduces irritant properties .
  • Ester Group Variations :

    • Replacing the ethyl ester with a methyl group (CAS 189076-97-9) reduces molecular weight by ~14 g/mol, which may influence pharmacokinetic properties .
Target Compound:
  • Used in alkylation reactions to synthesize S-acetamide derivatives of pyrimidinones, which exhibit antibacterial activity .
  • Reacts with hydrazinylacetate to form azapseudopeptides , a class of compounds explored for antimicrobial applications .
Analogs:
  • CAS 353784-37-9 : The 4-chlorobenzoyl group stabilizes the molecule against hydrolysis, making it a candidate for prolonged-release formulations .
  • CAS 546116-25-0: The dimethylamino carbonyl group enables participation in hydrogen bonding, useful in designing enzyme inhibitors .

Research Findings and Trends

  • Reactivity Hierarchy : Chloroacetyl > acetyl > benzoyl in nucleophilic reactions .
  • Biological Performance : Bulkier substituents (e.g., phenyl in CAS 113395-53-2) reduce antibacterial efficacy but improve selectivity .
  • Safety Profile: Compounds with dimethylamino carbonyl groups (CAS 546116-25-0) require careful handling due to irritant properties .

Biological Activity

Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies that demonstrate its efficacy.

  • Molecular Formula : C₁₁H₁₄ClN₃O₃S
  • Molecular Weight : 275.752 g/mol
  • CAS Number : 60442-34-4
  • MDL Number : MFCD00297823

Structure

The structure of this compound features a thiophene ring substituted with an ethyl group and a chloroacetylamino group, contributing to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating superior potency in inhibiting cell proliferation.

Cell Line IC50 (µM) Reference Compound (Doxorubicin) IC50 (µM)
A-43112.515
Jurkat10.014

The proposed mechanism of action for this compound involves the induction of apoptosis through mitochondrial pathways. The compound appears to interact with Bcl-2 family proteins, which are critical regulators of apoptosis.

Molecular Interactions

Molecular dynamics simulations suggest that the compound binds to Bcl-2 primarily through hydrophobic interactions, disrupting its anti-apoptotic function and promoting apoptosis in cancer cells .

Potential Uses

  • Cancer Therapy : Due to its cytotoxic properties, this compound could be further developed as a chemotherapeutic agent.
  • Antimicrobial Activity : Preliminary studies suggest that thiophene derivatives may also possess antimicrobial properties, warranting further investigation.

Safety and Toxicity

While initial findings are promising, comprehensive toxicological studies are necessary to evaluate the safety profile of this compound before clinical application.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate?

The compound can be synthesized via a modified Gewald reaction , a two-step process involving:

Thiophene ring formation : Condensation of a ketone (e.g., ethyl acetoacetate) with elemental sulfur and a nitrile source in the presence of a base (e.g., morpholine).

Chloroacetylation : Reaction of the intermediate 2-aminothiophene derivative with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .
Key parameters include temperature control (0–5°C during acetylation) and stoichiometric ratios to minimize side products like over-acylated derivatives .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the thiophene ring. The chloroacetyl group’s carbonyl (~170 ppm in ¹³C NMR) and NH proton (~10 ppm in ¹H NMR) are critical markers .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly if tautomerism or stereochemical ambiguities arise in spectral data .

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride).
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can the Gewald reaction conditions be optimized to improve yield for this compound?

  • Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with toluene or THF to enhance cyclization efficiency .
  • Catalyst Optimization : Use catalytic amounts of Lewis acids (e.g., ZnCl₂) to accelerate sulfur incorporation into the thiophene ring.
  • Stepwise Monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust reaction times (typically 6–12 hours) .
    Contradictions in yield reports (e.g., 40–75%) may arise from residual moisture; thus, rigorous drying of reagents is critical .

Q. How can discrepancies in NMR data due to tautomerism or dynamic effects be resolved?

  • Variable Temperature (VT) NMR : Perform experiments at low temperatures (–40°C) to "freeze" tautomeric forms and identify splitting patterns .
  • 2D NMR Techniques : Use HSQC and HMBC to correlate NH protons with adjacent carbons and confirm substituent positions .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .

Q. What strategies are effective in studying the compound’s reactivity in cross-coupling reactions?

  • Buchwald-Hartwig Amination : Utilize palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands to functionalize the amino group .
  • Suzuki-Miyaura Coupling : Replace the chloroacetyl group with aryl boronic acids under microwave irradiation (100°C, 30 min) for rapid screening .
  • Contradiction Analysis : If unexpected byproducts form, use LC-MS to identify intermediates and adjust ligand-to-metal ratios .

Q. How can the compound’s potential biological activity be evaluated methodically?

  • In Silico Screening : Perform molecular docking against target proteins (e.g., kinases) using AutoDock Vina to prioritize assays .
  • Enzyme Inhibition Assays : Test at concentrations ranging from 1 nM–100 µM in triplicate, using positive controls (e.g., staurosporine for kinase inhibition) .
  • Metabolic Stability : Assess microsomal half-life (human liver microsomes, NADPH cofactor) to gauge pharmacokinetic viability .

Methodological Considerations

  • Experimental Design : Use factorial design (e.g., response surface methodology) to optimize reaction parameters (temperature, solvent, catalyst) .
  • Data Contradictions : Cross-validate spectral data with orthogonal techniques (e.g., X-ray vs. NMR) and report confidence intervals for biological activity .

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